molecular formula C6H6F4O2 B6608151 1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2839156-90-8

1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6608151
CAS No.: 2839156-90-8
M. Wt: 186.10 g/mol
InChI Key: UHQFAVRAMDYHDV-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of cyclopropane carboxylic acids Cyclopropanes are known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluoromethyl and trifluoromethyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. This reaction proceeds via a carbene intermediate, which inserts into the double bond to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure high purity, which is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(Fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorinated substituents enhance the compound’s stability and influence its electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • 1-(Difluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
  • 1-(Fluoromethyl)-2-(difluoromethyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(Fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both fluoromethyl and trifluoromethyl groups These substituents impart distinct electronic and steric properties, making the compound more reactive and versatile in various chemical reactions

Properties

IUPAC Name

1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O2/c7-2-5(4(11)12)1-3(5)6(8,9)10/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQFAVRAMDYHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CF)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

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